

## Application Notes and Protocols: Exicorilant and Enzalutamide Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor widely used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). However, a significant number of patients develop resistance to enzalutamide, leading to disease progression. One of the key mechanisms of acquired resistance is the upregulation of the glucocorticoid receptor (GR), which can transcriptionally activate a similar set of pro-survival genes as the AR, thereby bypassing the AR blockade.[1][2][3]

**Exicorilant** (CORT125281) is a selective GR modulator (SGRM) that acts as a competitive antagonist of the GR.[4] The combination of **exicorilant** and enzalutamide is a rational therapeutic strategy to overcome enzalutamide resistance by simultaneously blocking both the AR and GR signaling pathways. Preclinical and early clinical studies have shown promising results for this combination therapy.[5]

These application notes provide a summary of the experimental design for investigating the synergistic effects of **exicorilant** and enzalutamide, along with detailed protocols for key in vitro and in vivo assays.

### **Data Presentation**

Preclinical Efficacy: In Vivo Xenograft Model



A study utilizing a 22Rv1 human prostate cancer xenograft model in castrated male mice demonstrated the enhanced anti-tumor activity of the **exicorilant** and enzalutamide combination.

Table 1: In Vivo Efficacy of **Exicorilant** and Enzalutamide Combination in 22Rv1 Xenograft Model

| Treatment Group               | N  | Tumor Growth<br>Inhibition         | p-value vs.<br>Enzalutamide<br>Alone |
|-------------------------------|----|------------------------------------|--------------------------------------|
| Enzalutamide alone            | 10 | -                                  | -                                    |
| Exicorilant +<br>Enzalutamide | 10 | Significantly reduced tumor growth | 0.02                                 |

Data summarized from published preclinical studies.

## Clinical Safety and Efficacy: Phase 1 Trial (NCT03437941)

A Phase 1 clinical trial evaluated the safety and efficacy of **exicorilant** in combination with enzalutamide in patients with mCRPC.

Table 2: Baseline Demographics of Patients in Phase 1 Trial (NCT03437941)

| Characteristic               | Segment 1 (N=12) | Segment 2 (N=25) | Total (N=37) |
|------------------------------|------------------|------------------|--------------|
| Median Age (years)           | 68.5             | 72.0             | 71.0         |
| ECOG Performance<br>Status 0 | 5 (41.7%)        | 12 (48.0%)       | 17 (45.9%)   |
| ECOG Performance<br>Status 1 | 7 (58.3%)        | 13 (52.0%)       | 20 (54.1%)   |
| Prior Chemotherapy           | 6 (50.0%)        | 12 (48.0%)       | 18 (48.6%)   |



Data from the safety population of the NCT03437941 trial.

Table 3: Treatment-Emergent Adverse Events (TEAEs) in >15% of Patients (Any Grade)

| Adverse Event      | All Grades (N=37) | Grade 3 (N=37) |
|--------------------|-------------------|----------------|
| Fatigue            | 20 (54.1%)        | 4 (10.8%)      |
| Nausea             | 11 (29.7%)        | 1 (2.7%)       |
| Back pain          | 10 (27.0%)        | 3 (8.1%)       |
| Decreased appetite | 9 (24.3%)         | 1 (2.7%)       |
| Pain in extremity  | 8 (21.6%)         | 2 (5.4%)       |
| Constipation       | 7 (18.9%)         | 0              |
| Arthralgia         | 6 (16.2%)         | 0              |
| Diarrhea           | 6 (16.2%)         | 0              |

There were no grade 4 or 5 **exicorilant**-related AEs reported.

Table 4: Efficacy of Exicorilant and Enzalutamide in Segment 2 (N=25)

| Efficacy Endpoint                           | Result   |
|---------------------------------------------|----------|
| Radiographic Response                       | 0        |
| Best Overall Response of Stable Disease     | 18 (72%) |
| PSA Response (≥50% reduction from baseline) | 1 (4%)   |

Efficacy data from Segment 2 of the NCT03437941 trial in patients on a stable enzalutamide dose with rising PSA.

# Signaling Pathways and Experimental Workflows AR and GR Signaling Crosstalk in Enzalutamide Resistance



The following diagram illustrates the mechanism of enzalutamide resistance mediated by GR signaling and the rationale for combination therapy with **exicorilant**.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. corcept.com [corcept.com]
- 5. Western blot Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Exicorilant and Enzalutamide Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607399#exicorilant-and-enzalutamide-combination-therapy-experimental-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com